DL-Methionine hydroxamate

概要

説明

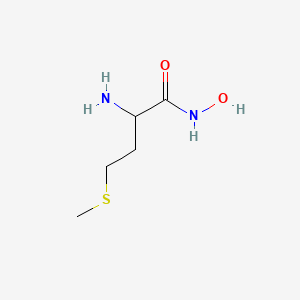

DL-Methionine hydroxamate is a derivative of the amino acid methionine, characterized by the presence of a hydroxamic acid functional group. This compound is known for its role as an inhibitor of certain enzymes, particularly those involved in the formation of aminoacyl-tRNA and related compounds . The empirical formula of this compound is C5H12N2O2S, and it has a molecular weight of 164.23 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: DL-Methionine hydroxamate can be synthesized through the reaction of DL-methionine with hydroxylamine under acidic conditions. The general reaction involves the conversion of the carboxyl group of DL-methionine to a hydroxamic acid group. This process typically requires the use of hydrochloric acid as a catalyst and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of amino acid hydroxamate production. This involves the use of large-scale reactors, controlled temperature conditions, and purification steps to ensure the desired product’s quality and yield .

化学反応の分析

Oxidation Reactions

DL-Methionine hydroxamate undergoes oxidation primarily at the sulfur atom in the methionine moiety. Key reagents and products include:

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, pH 7.4 | Methionine sulfoxide hydroxamate | |

| Meta-chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C | Methionine sulfone hydroxamate |

Mechanistic Insights :

-

Sulfur oxidation proceeds via electrophilic attack, forming sulfoxide intermediates before further oxidation to sulfones.

-

The hydroxamate group remains intact during these reactions, as confirmed by NMR studies .

Reduction Reactions

Reduction targets the hydroxamic acid group, converting it into an amide:

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Methionine amide | |

| Sodium borohydride (NaBH₄) | Methanol, 25°C | Partial reduction to hydroxylamine derivatives |

Key Findings :

-

LiAlH₄ achieves complete reduction to the amide, while NaBH₄ yields mixed products due to milder conditions.

-

The sulfur moiety remains unaffected under standard reduction protocols.

Substitution Reactions

The hydroxamic acid group participates in nucleophilic substitution:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines (e.g., methylamine) | DMF, 60°C, 12h | N-alkylated hydroxamate derivatives | |

| Alcohols (e.g., ethanol) | Acid catalysis (HCl), 50°C | Hydroxamate esters |

Catalytic Enhancements :

-

Addition of KCN (10 mol%) accelerates substitution by forming transient acylcyanide intermediates .

-

Microwave irradiation reduces reaction times by 70% compared to conventional heating .

Enzyme Inhibition Mechanisms

This compound acts as a competitive inhibitor for metalloenzymes:

4.1. Peptide Deformylase (PDF) Inhibition

-

Mechanism : Binds reversibly to the active-site zinc ion via the hydroxamate oxygen atoms, mimicking the tetrahedral intermediate of substrate hydrolysis .

-

Structural Evidence : X-ray crystallography shows a pentacoordinate metal complex with bond lengths of 2.1–2.3 Å between Zn²⁺ and hydroxamate oxygens .

4.2. Aminoacyl-tRNA Ligase Inhibition

-

Disrupts methionyl-tRNA formation by occupying the methionine-binding pocket, with Kᵢ = 8.5 µM.

Metal Chelation and Coordination Chemistry

The hydroxamate group forms stable complexes with transition metals:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Fe³⁺ | Bidentate (O,O) | Model studies for siderophores | |

| Zn²⁺ | Tridentate (N,O,S) | Enzyme inhibition scaffolds |

Stability Constants :

Stability and Degradation Pathways

-

Hydrolysis : Undergoes slow hydrolysis in aqueous media (t₁/₂ = 72h at pH 7.4), yielding methionine and hydroxylamine.

-

Thermal Decomposition : Decomposes above 150°C, releasing NH₃ and forming cyclic sulfoxides.

This comprehensive analysis underscores this compound’s versatility in organic synthesis, enzymology, and medicinal chemistry. Its unique reactivity profile positions it as a critical tool for studying metalloenzyme mechanisms and developing therapeutic agents.

科学的研究の応用

Chemistry

- Ligand in Coordination Chemistry : DL-Methionine hydroxamate is utilized as a ligand in coordination complexes due to its ability to form stable complexes with metal ions.

- Reagent in Organic Synthesis : Its unique functional group allows it to participate in various organic reactions, making it valuable for synthesizing other chemical compounds.

Biology

- Enzyme Inhibition : The compound acts as an inhibitor for ligases involved in aminoacyl-tRNA formation. This inhibition is critical for studying protein synthesis and cellular processes. Research indicates that blocking methionine biosynthesis pathways can impair pathogen growth, suggesting potential applications in antimicrobial development .

- Cellular Studies : It aids in elucidating the roles of specific enzymes in cellular metabolism and protein synthesis pathways.

Medicine

- Therapeutic Potential : Ongoing research explores its efficacy in inhibiting enzymes related to various diseases, providing insights into new treatment strategies. For instance, studies have shown that methionine biosynthesis inhibitors could serve as novel antimicrobial agents .

- Drug Development : The compound's ability to inhibit specific enzymes positions it as a candidate for drug development targeting metabolic pathways.

Industry

- Production of Methionine Analogs : this compound is used in the synthesis of methionine analogs and derivatives that are important in animal nutrition and feed formulations.

- Nutritional Supplements : Its application extends to enhancing the nutritional value of animal feeds, particularly in monogastric animals where methionine supplementation is crucial for growth and health.

Inhibition of Pathogen Growth

A study demonstrated that inhibiting the methionine biosynthesis pathway significantly affected the growth of Staphylococcus aureus and Pseudomonas aeruginosa. The research indicated that auxotrophic strains exhibited growth disadvantages even with external methionine availability, highlighting the potential of methionine biosynthesis inhibitors like this compound as new antimicrobial agents .

Nutritional Efficacy in Animal Feed

Research on the bioavailability of this compound compared to crystalline DL-methionine showed similar absorption rates in poultry. This suggests that this compound could be an effective alternative source of methionine in animal nutrition, providing similar benefits while potentially offering additional metabolic advantages due to its unique structure .

作用機序

DL-Methionine hydroxamate exerts its effects primarily by inhibiting enzymes that belong to the EC 6.1.1 class, which are ligases involved in forming aminoacyl-tRNA. By binding to the active site of these enzymes, it disrupts the normal process of protein synthesis. This inhibition can be valuable in studying the function of these enzymes and their role in cellular processes.

類似化合物との比較

DL-Methionine: The parent amino acid from which DL-Methionine hydroxamate is derived.

Methionine sulfoxide: An oxidized form of methionine.

Methionine amide: A reduced form of methionine hydroxamate.

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analog of methionine used in animal feed.

Uniqueness: this compound is unique due to its hydroxamic acid functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, DL-Methionine. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in biochemical and medicinal research .

生物活性

DL-Methionine hydroxamate is a derivative of the amino acid methionine, notable for its biological activity primarily as an enzyme inhibitor. This compound has garnered attention in various fields, including biochemistry, pharmacology, and animal nutrition. The following sections provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxamic acid functional group attached to the methionine backbone. This structure allows it to interact with various biological systems, particularly through its role as a ligand and enzyme inhibitor.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly those classified as ligases (EC 6.1.1). These enzymes are crucial for the formation of aminoacyl-tRNA, an essential step in protein synthesis. By binding to the active sites of these enzymes, this compound disrupts normal protein synthesis processes, which can be leveraged for studying cellular functions and potential therapeutic applications .

1. Enzyme Inhibition

This compound has been shown to inhibit metalloenzymes such as peptide deformylase in Escherichia coli. This enzyme is vital for bacterial growth as it catalyzes the removal of formyl groups from nascent polypeptides. Studies indicate that methionine hydroxamic acid derivatives can bind effectively to the active site of peptide deformylase, suggesting their potential as antibacterial agents .

2. Antioxidant Properties

The hydroxamic acid moiety in this compound contributes to its antioxidant capabilities. Hydroxamic acids can chelate metal ions, thereby reducing oxidative stress within cells. This property is particularly relevant in protecting against iron overload and related cellular damage .

3. Nutritional Applications

In animal nutrition, particularly in poultry, this compound has been utilized as a source of methionine. Research indicates that it can enhance growth performance and egg production in laying hens when included in diets deficient in sulfur amino acids . The bioavailability of this compound relative to standard DL-methionine has been estimated at approximately 88%, indicating its effectiveness as a dietary supplement .

Table 1: Summary of Key Research Findings on this compound

特性

IUPAC Name |

2-amino-N-hydroxy-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPYBBFSQOFVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326461 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-43-9 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。